3-(6-Benzothienyl)azetidine Hydrochloride
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Overview
Description
It has the molecular formula C11H12ClNS and a molecular weight of 225.74 g/mol This compound is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Benzothienyl)azetidine hydrochloride typically involves the reaction of 6-benzothiophene with azetidine under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the ring formation. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The final product is usually purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(6-Benzothienyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothienyl group to a more saturated form.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated benzothienyl derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(6-Benzothienyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3-(6-Benzothienyl)azetidine hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The benzothienyl group can interact with various enzymes and receptors, modulating their activity. The azetidine ring provides a unique structural framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(6-Benzothienyl)pyrrolidine: Similar structure but with a five-membered ring.
3-(6-Benzothienyl)piperidine: Similar structure but with a six-membered ring.
3-(6-Benzothienyl)morpholine: Similar structure but with an oxygen atom in the ring.
Uniqueness
3-(6-Benzothienyl)azetidine hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The combination of the benzothienyl group and the azetidine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12ClNS |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
3-(1-benzothiophen-6-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H11NS.ClH/c1-2-9(10-6-12-7-10)5-11-8(1)3-4-13-11;/h1-5,10,12H,6-7H2;1H |
InChI Key |
DQQBLGPECPNVGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)C=CS3.Cl |
Origin of Product |
United States |
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